1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrClF2N and a molecular weight of 272.52 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is typically available as a white crystalline powder and is used primarily for research purposes .
Preparation Methods
The synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromo-2,5-difluoroaniline with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and subsequent treatment with hydrochloric acid to yield the final product .
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Scientific Research Applications
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
1-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride: This compound has a similar structure but lacks one fluorine atom, which can affect its reactivity and biological activity.
1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride: This compound has a different fluorine substitution pattern, leading to variations in its chemical and biological properties.
1-(5-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride: The position of the bromine and fluorine atoms differs, which can influence the compound’s interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-4(12)5-2-8(11)6(9)3-7(5)10;/h2-4H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLJGMQSDTWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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